DL-Aspartic acid hemimagnesium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

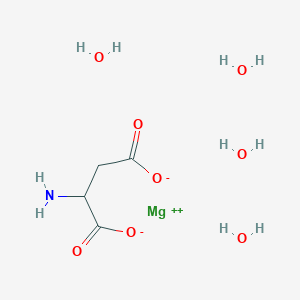

magnesium;2-aminobutanedioate;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Mg.4H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2H,1,5H2,(H,6,7)(H,8,9);;4*1H2/q;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWMIGMDISTQBJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13MgNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-91-3 | |

| Record name | Magnesium dihydrogen di-DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Chemical Structure of DL-Aspartic Acid Hemimagnesium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the precise chemical structure of DL-Aspartic acid hemimagnesium salt, a compound of interest in various scientific and pharmaceutical applications. This document elucidates the stoichiometry, coordination chemistry, and three-dimensional arrangement of the molecule based on crystallographic data, and it offers standardized protocols for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

This compound is systematically known as Racemic Magnesium Bis(hydrogen aspartate) Tetrahydrate. The designation "hemimagnesium salt" can be ambiguous; crystallographic studies have definitively shown the stoichiometry to be one magnesium ion for every two aspartic acid molecules, complexed with four water molecules.[1]

A summary of its key chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound Tetrahydrate

| Property | Value | Source(s) |

| Systematic Name | Magnesium bis(DL-hydrogenaspartate) tetrahydrate | [1] |

| Synonyms | DL-Aspartic acid magnesium salt tetrahydrate, Magnesium DL-aspartate, this compound | |

| CAS Number | 7018-07-7 (tetrahydrate) | [2] |

| Molecular Formula | C₈H₂₀MgN₂O₁₂ | [2] |

| Molecular Weight | 360.56 g/mol | [2] |

| Appearance | White crystalline powder or colorless crystals | |

| Melting Point | Not available | |

| Solubility | Soluble in water | |

| InChI | InChI=1S/2C4H7NO4.Mg.4H2O/c25-2(4(8)9)1-3(6)7;;;;;/h22H,1,5H2,(H,6,7)(H,8,9);;41H2/q;;+2;;;;/p-2/t2m-1,m+1;;;;;/m11..../s1 | [2] |

| SMILES | C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].O.O.O.O |

Precise Chemical Structure and Coordination Chemistry

The precise chemical structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes as a tetrahydrate, with the formula Mg(L-AspH)(D-AspH)·4H₂O.[1]

The magnesium ion (Mg²⁺) is located at a center of inversion and exhibits an octahedral coordination geometry. The equatorial plane of the octahedron is occupied by the oxygen atoms of four water molecules. The axial positions are occupied by the β-carboxylate oxygen atoms from one L-aspartate and one D-aspartate molecule.[1] This coordination forms a centrosymmetric complex unit.

The aspartate molecules exist as hydrogenaspartate monoanions (AspH⁻), where the α-carboxylic acid and the amino group are protonated, and the β-carboxylic acid group is deprotonated and coordinates to the magnesium ion. The individual complex units are integrated into a three-dimensional network through a system of hydrogen bonds involving the protonated amino groups, the α-carboxylic acid functions, and the coordinated water molecules.[1]

Experimental Protocols

Synthesis of Racemic Magnesium Bis(hydrogen aspartate) Tetrahydrate

This protocol is based on the method described by Schmidbaur et al.[1]

-

Reactants:

-

DL-Aspartic acid (1 mole equivalent)

-

Magnesium hydroxide (0.5 mole equivalent)

-

Deionized water

-

-

Procedure:

-

Suspend DL-Aspartic acid in deionized water in a round-bottom flask equipped with a reflux condenser.

-

Add magnesium hydroxide to the suspension.

-

Heat the reaction mixture to reflux with continuous stirring. The suspension will gradually dissolve as the reaction proceeds.

-

Continue refluxing until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the resulting colorless crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals under vacuum to a constant weight.

-

Characterization by Single-Crystal X-ray Diffraction

The following is a general protocol for the characterization of small organic salt crystals.

-

Crystal Selection and Mounting:

-

Select a single crystal of suitable size and quality under a polarizing microscope.

-

Mount the crystal on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

-

Perform a preliminary screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This is a general protocol for obtaining the FTIR spectrum of a solid sample.

-

Sample Preparation:

-

Prepare a KBr pellet by intimately mixing a small amount of the sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) in an agate mortar and pestle.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be background-corrected.

-

-

Expected Spectral Features:

-

Broad O-H stretching vibrations from the water of hydration and carboxylic acid groups (approx. 3500-3000 cm⁻¹).

-

N-H stretching vibrations from the ammonium group (approx. 3200-2800 cm⁻¹).

-

Asymmetric and symmetric stretching vibrations of the carboxylate groups (approx. 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively).

-

Characteristic fingerprint region absorptions for the aspartate backbone.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for the NMR analysis of a water-soluble organic salt.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For ¹H NMR, typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shifts.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Expected Spectral Features:

-

In the ¹H NMR spectrum, signals corresponding to the α-proton and the two β-protons of the aspartate molecule. The chemical shifts and coupling patterns will be indicative of the molecular structure in solution.

-

In the ¹³C NMR spectrum, signals for the two carboxyl carbons and the two aliphatic carbons of the aspartate backbone.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound tetrahydrate.

References

An In-depth Technical Guide on the Biosynthesis and Metabolic Pathways Involving DL-Aspartic Acid Hemimagnesium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid, a non-essential amino acid, is a cornerstone of mammalian metabolism, participating in a multitude of biosynthetic and energy-producing pathways. It exists in two stereoisomeric forms, L-aspartic acid and D-aspartic acid, each with distinct physiological roles. DL-Aspartic acid hemimagnesium salt, a racemic mixture of these isomers chelated with magnesium, is utilized in supplementation and presents unique biochemical properties. This technical guide provides a comprehensive overview of the biosynthesis of L- and D-aspartic acid, their intricate involvement in key metabolic pathways including the urea and citric acid cycles, and their function in neurotransmission. Furthermore, this document details experimental protocols for the quantification of aspartic acid and the assessment of related enzyme activity, presents key quantitative data in a structured format, and illustrates the relevant biochemical pathways and experimental workflows through detailed diagrams.

Introduction

Aspartic acid is a proteogenic α-amino acid that is fundamental to numerous physiological processes.[1] Its L-isomer is a building block for protein synthesis and a precursor for other amino acids and nucleotides.[2] The D-isomer, while less abundant, plays a crucial role in the development and function of the nervous and endocrine systems.[3][4][5] The compound this compound provides both stereoisomers of aspartic acid along with magnesium, an essential mineral that is a cofactor in over 300 enzymatic reactions.[4] This guide will delve into the core biochemical principles governing the synthesis and metabolic fate of DL-aspartic acid and its magnesium salt, offering valuable insights for research and development in the fields of biochemistry, pharmacology, and drug development.

Biosynthesis of L-Aspartic Acid and D-Aspartic Acid

Biosynthesis of L-Aspartic Acid

In humans, L-aspartic acid is a non-essential amino acid, meaning it can be synthesized endogenously. The primary route of synthesis is the transamination of oxaloacetate, an intermediate of the citric acid cycle. This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[1] AST utilizes pyridoxal phosphate (vitamin B6) as a cofactor to transfer an amino group from glutamate to oxaloacetate, yielding L-aspartic acid and α-ketoglutarate.[1]

The industrial synthesis of L-aspartic acid is typically achieved through an enzymatic process. This method involves the amination of fumaric acid using the enzyme L-aspartate ammonia-lyase (aspartase).[6][7]

Biosynthesis of D-Aspartic Acid

D-aspartic acid is synthesized in mammals through the racemization of L-aspartic acid, a reaction catalyzed by aspartate racemase.[4] This enzyme facilitates the interconversion between the L- and D-isomers. While initially discovered in bacteria, evidence suggests the presence and activity of aspartate racemase in mammals, contributing to the endogenous pool of D-aspartate. Serine racemase has also been shown to contribute to D-aspartate biosynthesis in some brain regions.

Core Metabolic Pathways

The Urea Cycle

L-aspartic acid plays a critical role in the detoxification of ammonia through the urea cycle. It provides the second nitrogen atom for the synthesis of urea. In this pathway, L-aspartate condenses with citrulline in an ATP-dependent reaction catalyzed by argininosuccinate synthetase to form argininosuccinate. Subsequently, argininosuccinate lyase cleaves argininosuccinate into arginine and fumarate. The fumarate produced can then re-enter the citric acid cycle, linking the two pathways.

The Citric Acid (TCA) Cycle

Aspartate is intricately linked to the citric acid cycle. As previously mentioned, its synthesis utilizes the TCA cycle intermediate oxaloacetate. Conversely, L-aspartate can be converted back to oxaloacetate by AST, providing an anaplerotic replenishment of TCA cycle intermediates. This interconversion is also a key component of the malate-aspartate shuttle.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. Cytosolic oxaloacetate is reduced to malate, which is then transported into the mitochondria and re-oxidized to oxaloacetate, generating mitochondrial NADH. To complete the cycle, oxaloacetate is transaminated by mitochondrial AST to form aspartate, which is then transported back to the cytosol.

Precursor for Biosynthesis

In plants and microorganisms, L-aspartic acid is a precursor for the synthesis of several essential amino acids, including lysine, methionine, and threonine. In mammals, it is a precursor for the synthesis of asparagine, a reaction catalyzed by asparagine synthetase. Aspartate is also a key building block in the synthesis of both purine and pyrimidine nucleotides.

Neurotransmission

Both L- and D-aspartate act as excitatory neurotransmitters in the central nervous system.[3] They can bind to and activate N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors, thereby playing a role in synaptic plasticity and neuronal signaling. D-aspartate, in particular, has been implicated in neuronal development and function.[4][5]

Role of Magnesium

This compound provides magnesium, a vital cation for numerous physiological functions. Magnesium acts as a cofactor for enzymes involved in ATP-dependent reactions, including those in glycolysis and the citric acid cycle. It also plays a role in maintaining the electrochemical gradient across cell membranes and is essential for proper nerve and muscle function. Magnesium aspartate is considered a bioavailable form of magnesium, with some studies suggesting it is more readily absorbed than inorganic salts like magnesium oxide.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Aspartate Metabolism

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Temperature (°C) | pH | Reference |

| Aspartate Aminotransferase (soluble) | Human | 2-Oxoglutarate | 0.24 | - | 25 | - | |

| Human | 2-Oxoglutarate | 0.29 | - | 37 | - | ||

| Aspartate Aminotransferase (mitochondrial) | Human | 2-Oxoglutarate | 0.46 | - | 25 | - | |

| Human | 2-Oxoglutarate | 1.02 | - | 37 | - | ||

| D-Aspartate Oxidase (hDASPO) | Human | D-Aspartate | 1.3 | 81.3 | 25 | 8.3 | [3] |

| Human | D-Aspartate | - | 68.4 | 37 | 8.3 | [3] | |

| Human | N-methyl D-aspartate | 2.76 | 73.6 | 25 | 8.3 | [3] | |

| Human | D-Glutamate | 31.5 | 11.3 | 25 | 8.3 | [3] | |

| Aspartate Racemase | Pyrococcus horikoshii | L-Aspartate | 0.74 | - | - | - |

Note: '-' indicates data not available in the cited sources.

Table 2: Concentration of D-Aspartic Acid in Various Tissues

| Tissue | Species | Concentration (nmol/g wet tissue) | Reference |

| Embryonic Prefrontal Cortex | Human | 36 | [3] |

| Adult Prefrontal Cortex | Human | 8 | [3] |

| Pituitary Gland | Rat | 129 ± 12 | [4] |

| Testes | Rat | 109 ± 8 | [4] |

| Pineal Gland | Rat | ~1200 | [5] |

| Adrenal Gland | Rat | High levels reported | [5] |

| Brain White Matter | Human | Increases from 1 to 35 years of age | |

| Brain Gray Matter | Human | Consistently low levels |

Table 3: Pharmacokinetic Considerations for Magnesium Aspartate

| Parameter | Observation | Reference |

| Bioavailability | Generally higher than inorganic magnesium salts like magnesium oxide. | |

| Absorption | Readily absorbed from the gastrointestinal tract. | |

| Cmax, Tmax, AUC | Specific data for this compound in humans is not readily available in the literature. Pharmacokinetic profiles are influenced by the specific salt form and individual physiological factors. |

Experimental Protocols

Enzymatic Synthesis of L-Aspartic Acid

This protocol is based on the industrial synthesis method using aspartase.

-

Reaction Mixture Preparation: Prepare an aqueous solution containing fumaric acid and a high concentration of ammonia. The pH should be adjusted to the optimal range for the chosen aspartase enzyme (typically around 8.5).

-

Enzyme Immobilization: Immobilize L-aspartate ammonia-lyase (aspartase) in a suitable matrix, such as a gel or on a carrier, to allow for continuous production and enzyme recycling.

-

Reaction Conditions: Pass the fumaric acid and ammonia solution through the immobilized enzyme column at the optimal temperature for the enzyme (e.g., 37°C for E. coli aspartase).

-

Product Formation: The aspartase catalyzes the addition of ammonia to the double bond of fumarate, stereospecifically forming L-aspartic acid.

-

Crystallization and Recovery: Collect the reaction effluent. L-aspartic acid can be crystallized from the solution by adjusting the pH to its isoelectric point (around 2.8) and cooling. The crystalline L-aspartic acid is then recovered by filtration.[6][7]

Quantification of D- and L-Aspartate in Tissue Homogenates by HPLC

This protocol describes a common method involving pre-column derivatization with a chiral reagent.

-

Sample Preparation:

-

Homogenize the tissue sample in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate to pellet the protein and collect the supernatant.

-

Neutralize the supernatant if an acidic buffer was used.

-

-

Derivatization:

-

To an aliquot of the supernatant, add a derivatizing agent such as o-phthaldialdehyde (OPA) along with a chiral thiol (e.g., N-acetyl-L-cysteine). This reaction forms fluorescent diastereomeric derivatives of D- and L-aspartate.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile) to separate the diastereomers.

-

Detect the separated derivatives using a fluorescence detector.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of D- and L-aspartic acid that have undergone the same derivatization procedure.

-

Quantify the amounts of D- and L-aspartate in the sample by comparing their peak areas to the standard curve.

-

Colorimetric Assay of Aspartate Aminotransferase (AST) Activity

This protocol is based on the Reitman-Frankel method.

-

Reagent Preparation:

-

Prepare a substrate solution containing L-aspartic acid and α-ketoglutarate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in hydrochloric acid.

-

Prepare a sodium hydroxide solution (e.g., 0.4 M).

-

-

Enzymatic Reaction:

-

Pre-incubate the substrate solution at 37°C.

-

Add the sample containing AST (e.g., serum, tissue homogenate) to the substrate solution and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Color Development:

-

Stop the enzymatic reaction by adding the DNPH solution. The DNPH reacts with the oxaloacetate produced to form a hydrazone.

-

After a short incubation at room temperature, add the sodium hydroxide solution to intensify the color.

-

-

Measurement:

-

Measure the absorbance of the solution at approximately 505 nm using a spectrophotometer.

-

-

Calculation:

-

Determine the AST activity by comparing the absorbance of the sample to a standard curve prepared with known concentrations of pyruvate (which forms a similar colored product with DNPH).[4]

-

Visualizations

Metabolic Pathways

Caption: Biosynthesis and major metabolic pathways of aspartic acid.

Experimental Workflows

References

- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. D-aspartate in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of N-acetylaspartic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Crucial Role of DL-Aspartic Acid Hemimagnesium Salt in Protein Synthesis

A comprehensive analysis for researchers, scientists, and drug development professionals on the intricate molecular functions of DL-Aspartic Acid Hemimagnesium Salt in the fundamental process of protein synthesis.

This compound, a compound combining the amino acid aspartic acid with the essential mineral magnesium, is emerging as a significant factor in cellular metabolism, particularly in the synthesis of proteins. This technical guide delves into the distinct and synergistic roles of its constituent parts—L-aspartic acid, D-aspartic acid, and magnesium—to provide a detailed understanding of its mechanisms and potential applications in research and drug development.

I. The Fundamental Contributions of L-Aspartic Acid to Protein Synthesis

L-aspartic acid is one of the 22 proteinogenic amino acids, serving as a fundamental building block for proteins.[1][2] Its presence is critical for the formation of countless proteins, influencing their structure, stability, and function.[3] Encoded by the codons GAU and GAC, L-aspartic acid is a non-essential amino acid in humans, meaning it can be synthesized by the body as needed.[1]

Beyond its role as a structural component, L-aspartic acid is a key metabolic intermediate. It is synthesized from oxaloacetate, a component of the Krebs cycle, and is a precursor for the synthesis of other amino acids such as asparagine, methionine, threonine, and isoleucine.[2][3] Furthermore, it contributes to the biosynthesis of purines and pyrimidines, the essential building blocks of DNA and RNA, highlighting its central role in cellular growth and replication.[3][4]

II. The Modulatory and Signaling Functions of D-Aspartic Acid

While not typically incorporated into proteins, D-aspartic acid plays significant roles in neuroendocrine signaling pathways that can indirectly influence protein synthesis.[1] It is found in the pituitary gland and testes, where it is involved in the regulation, release, and synthesis of hormones like testosterone and luteinizing hormone (LH).[2] Research has shown that D-aspartic acid can stimulate the release of hormones from the pituitary gland, which can, in turn, impact anabolic processes in the body.[5]

III. The Indispensable Role of Magnesium in the Machinery of Protein Synthesis

Magnesium is a critical cofactor in over 300 enzymatic reactions and is fundamentally required for the synthesis of proteins, DNA, and RNA.[6][7] Its involvement spans multiple key stages of protein synthesis, from ribosome stability to the activation of amino acids.

Ribosome Stability and Function: Magnesium ions are essential for maintaining the structural integrity of ribosomes, the cellular machinery responsible for translating mRNA into protein.[8][9] They neutralize the negative charges of the ribosomal RNA (rRNA) backbone, allowing for the correct folding and compaction of rRNA.[10] The association of the small (30S) and large (50S) ribosomal subunits to form a functional 70S ribosome is highly dependent on magnesium concentration.[10][11] Insufficient magnesium levels can lead to ribosome dissociation and unfolding, thereby halting protein synthesis.[11]

mRNA Translation and Elongation: Magnesium plays a pivotal role in the translation process itself. It facilitates the binding of mRNA to the ribosome and ensures the correct pairing of tRNA anticodons with mRNA codons.[6] It also acts as a cofactor for several enzymes and translation factors that are essential for the ribosome's movement along the mRNA strand during the elongation phase.[6]

Amino Acid Activation: The activation of amino acids, a crucial step before their incorporation into a growing polypeptide chain, is a magnesium-dependent process.[6] This ensures that the correct amino acids are available and ready for protein assembly.

Signaling Pathways: Adequate magnesium levels are crucial for the mTORC1 pathway, which is a central regulator of mRNA translation initiation and elongation.[6][[“]] Magnesium supplementation has been shown to activate the mTOR signaling pathway, which in turn stimulates protein synthesis in muscle cells.[[“]]

IV. Synergistic Effects and Potential Applications of this compound

The combination of aspartic acid and magnesium in this compound suggests a synergistic effect on protein synthesis. The salt provides both a direct building block (L-aspartic acid) and an essential cofactor (magnesium) for the entire process. This dual contribution makes it a compound of interest for applications aimed at enhancing protein synthesis, such as in muscle growth and recovery.[13] The magnesium in this salt is chelated to aspartic acid, which may enhance its bioavailability and absorption.[14]

Quantitative Data Summary

While specific quantitative data on this compound's direct impact on protein synthesis rates from peer-reviewed experimental studies is limited in the public domain, the following table summarizes relevant concentrations and effects of its components.

| Component | Observation | Concentration | Organism/System | Reference |

| Magnesium | Optimal in vitro translation | 1–2 mM | Rabbit Reticulocyte Lysate | [15] |

| Magnesium | Reduced translation at higher concentrations | >4 mM | Rabbit Reticulocyte Lysate | [15] |

| Magnesium | Free intracellular concentration | ~0.5 mM | Lymphocytes | [16] |

| Magnesium | Total intracellular concentration | ~100 mM | E. coli | [17] |

| Magnesium | Optimal for poly(Phe) synthesis | 10 mM | in vitro system | [17] |

| Magnesium | Reduced protein synthesis with deficiency | N/A | 3T3 cells | [18] |

| D-Aspartic Acid | Increased LH synthesis in vitro | 0.1 mM | Rat Pituitary Gland | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are summarized protocols for assessing the effects of magnesium on translation fidelity.

Protocol: Assessing Translation Fidelity via a lacZα-based α-Complementation Assay

This protocol is adapted from studies measuring the fidelity of reverse transcriptases, which can be conceptually applied to ribosome fidelity.

1. Template Preparation:

-

A plasmid containing the lacZα gene is used as the template for transcription.

-

Run-off transcripts of a defined length are generated using a suitable RNA polymerase (e.g., T3 RNA polymerase).

-

The resulting RNA is purified and quantified.

2. In Vitro Translation Reaction:

-

The translation reaction is set up using a cell-free system, such as rabbit reticulocyte lysate.

-

The reaction mixture includes the RNA template, amino acids, and varying concentrations of magnesium chloride (e.g., ranging from 0.5 mM to 10 mM).

-

The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for protein synthesis.

3. α-Complementation Assay:

-

The translation products are mixed with a competent E. coli strain that expresses the omega fragment of β-galactosidase.

-

The mixture is plated on indicator plates containing IPTG (an inducer) and X-gal (a chromogenic substrate).

-

Errors in translation that result in a non-functional LacZα peptide will produce white colonies. Correctly synthesized LacZα will complement the omega fragment, resulting in functional β-galactosidase and blue colonies.

4. Data Analysis:

-

The error rate is calculated by dividing the number of white colonies by the total number of colonies (white + blue).

-

This allows for the quantitative assessment of translation fidelity at different magnesium concentrations.

Visualizing the Molecular Interactions

To better understand the complex interplay of the components of this compound in protein synthesis, the following diagrams illustrate key pathways and workflows.

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. healthyhey.com [healthyhey.com]

- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drinkharlo.com [drinkharlo.com]

- 7. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. magnesium.ca [magnesium.ca]

- 9. Magnesium flux modulates ribosomes to increase bacterial survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. consensus.app [consensus.app]

- 13. nbinno.com [nbinno.com]

- 14. Magnesium Aspartate - FarmKemi [farmkemi.com]

- 15. researchgate.net [researchgate.net]

- 16. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mg2+, K+, and the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evidence that intracellular magnesium is present in cells at a regulatory concentration for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Aspartic acid hemimagnesium salt as a source of magnesium in research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of DL-Aspartic acid hemimagnesium salt as a source of magnesium in scientific research. This document provides a comprehensive overview of its biochemical properties, bioavailability, and established experimental applications, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is an organic magnesium salt consisting of a magnesium ion chelated to the amino acid aspartic acid. As an organic salt, it is characterized by high water solubility, which is believed to contribute to its enhanced bioavailability compared to inorganic magnesium sources like magnesium oxide.[1][[“]] This compound is frequently utilized as a dietary supplement to address magnesium deficiency and is under investigation for its potential therapeutic applications, including in chronic fatigue and for improving athletic performance.[[“]][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research settings. The following table summarizes key identifiers and properties for the anhydrous and tetrahydrate forms of this compound.

| Property | This compound (Anhydrous) | DL-Aspartic acid magnesium salt tetrahydrate |

| Synonyms | Magnesium DL-aspartate | Magnesium DL-aspartate tetrahydrate |

| Molecular Formula | C4H5MgNO4 | [HOOCCH(NH₂)CH₂COO]₂Mg · 4H₂O |

| Molecular Weight | 155.39 g/mol | 360.56 g/mol |

| CAS Number | 1187-91-3 | 215528-79-3 |

| Appearance | White powder or crystals | White powder or crystals |

| Assay | - | ≥98.0% |

Data sourced from PubChem and Sigma-Aldrich.[4][5]

Bioavailability and Pharmacokinetics

The bioavailability of a magnesium supplement is a critical factor in its efficacy. Organic magnesium salts, such as magnesium aspartate, are generally considered to have higher bioavailability than inorganic forms.[6] This is attributed to their greater solubility and the potential for uptake via amino acid transporters in the intestine.

Comparative Bioavailability of Magnesium Salts

While comprehensive human pharmacokinetic data for this compound is limited, studies in animal models and in vitro systems provide valuable insights. The following table presents a summary of findings from various studies comparing the bioavailability of different magnesium salts.

| Magnesium Salt | Study Type | Key Findings |

| Magnesium Aspartate | Rat Study | In magnesium-depleted rats, organic salts, including aspartate, resulted in higher urinary excretion of a stable magnesium isotope (²⁶Mg), suggesting greater absorption.[7] |

| Magnesium Gluconate | Rat Study | Exhibited the highest bioavailability among ten different magnesium salts in magnesium-depleted rats.[7] |

| Magnesium Citrate | Human Study | Demonstrated greater bioavailability compared to magnesium oxide and magnesium amino-acid chelate.[4] |

| Magnesium Oxide | Multiple Studies | Consistently shows poor bioavailability compared to organic forms of magnesium.[[“]][6] |

| Magnesium Chloride | Human Study | Showed equivalent and higher bioavailability than magnesium oxide.[4] |

| Magnesium Lactate | Human Study | Found to have better bioavailability compared to magnesium oxide.[3] |

It is important to note that direct comparisons between studies can be challenging due to variations in methodology, dosage, and subject populations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving magnesium supplementation, which can be adapted for research using this compound.

In Vivo Animal Study: Assessment of Behavioral Effects in Horses

This protocol is based on a study investigating the effects of magnesium aspartate supplementation on the reaction speed of horses.[8]

Objective: To determine if oral magnesium aspartate supplementation affects equine behavior.

Experimental Design:

-

Subjects: Six mature Standardbred geldings.

-

Treatments:

-

Control ration (11.2 ± 2.0 g total Mg).

-

Control ration + 2.5 g added Mg (as magnesium aspartate).

-

Control ration + 10 g added Mg (as magnesium aspartate).

-

-

Duration: Each ration was fed in two daily meals for 7 days.

-

Behavioral Assessment: Reaction speed was measured using a custom-built chute where the horse is startled, and the time to cover 2 meters is recorded.

-

Biological Sampling: Blood and urine samples were collected over a 24-hour period on Day 6.

-

Analytical Method: Total magnesium concentrations in blood and urine were determined.

Workflow for Equine Behavioral Study:

Human Clinical Trial: Magnesium in Chronic Fatigue Syndrome (Adapted)

The following protocol is adapted from a study on the role of magnesium in Chronic Fatigue Syndrome (CFS), which originally used intramuscular magnesium sulfate.[9] This methodology for assessing magnesium status is relevant for studies with this compound.

Objective: To assess the efficacy of magnesium supplementation in improving symptoms of CFS.

Experimental Design:

-

Study Type: Randomized, double-blind, placebo-controlled trial.

-

Participants: 32 patients with a diagnosis of CFS.

-

Intervention:

-

Treatment Group (n=15): Intramuscular magnesium sulfate weekly for 6 weeks.

-

Placebo Group (n=17): Intramuscular saline weekly for 6 weeks.

-

-

Outcome Measures:

-

Primary: Changes in energy levels, emotional state, and pain as assessed by the Nottingham Health Profile.

-

Secondary: Red blood cell magnesium concentrations.

-

-

Method for Red Blood Cell Magnesium Measurement:

-

Collect whole blood in a heparinized or EDTA tube.

-

Centrifuge the sample to separate plasma and red blood cells (RBCs).

-

Carefully remove the plasma and buffy coat.

-

Wash the RBCs with a saline solution and centrifuge again; repeat as necessary.

-

Lyse the packed RBCs to release intracellular contents.

-

Determine the magnesium concentration in the lysate using atomic absorption spectrometry.

-

General Workflow for a Human Bioavailability Study:

In Vitro Cell Culture: Myoblast Differentiation Assay

This protocol is based on studies investigating the effect of magnesium on the differentiation of C2C12 myoblasts.[10][11]

Objective: To determine the effect of magnesium concentration on myoblast differentiation and myotube formation.

Experimental Protocol:

-

Cell Culture: Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% fetal bovine serum).

-

Induction of Differentiation: To induce differentiation, replace the growth medium with a differentiation medium (e.g., DMEM with 2% horse serum).

-

Magnesium Supplementation: Supplement the differentiation medium with varying concentrations of a magnesium salt (e.g., magnesium chloride or magnesium sulfate) to achieve the desired final magnesium concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 2-6 days) to allow for myotube formation.

-

Assessment of Differentiation:

-

Immunofluorescence: Fix the cells and stain for myogenic markers such as Myosin Heavy Chain (MyHC). Nuclei can be counterstained with DAPI.

-

Fusion Index: Calculate the fusion index as the ratio of the number of nuclei in myotubes (cells with ≥2 nuclei) to the total number of nuclei.

-

Western Blot: Analyze the protein expression of myogenic regulatory factors (e.g., MyoD, myogenin) and MyHC.

-

Signaling Pathways

Magnesium is a crucial cofactor for numerous enzymatic reactions and plays a significant role in cellular signaling. One of the key pathways influenced by magnesium, particularly in the context of muscle physiology, is the PI3K/Akt/mTOR pathway.

The Role of Magnesium in the PI3K/Akt/mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis.[[“]] Magnesium has been shown to activate the mTOR signaling pathway, thereby promoting myogenic differentiation and protein synthesis.[[“]][[“]] This is particularly relevant for muscle regeneration and hypertrophy.

The mechanism involves magnesium's role in the formation of Mg-ATP²⁻, which is the substrate for kinase activity, including PI3K, Akt, and mTOR itself.[1] By enhancing the activity of these kinases, magnesium promotes the downstream signaling cascade that leads to increased protein synthesis.

Diagram of Magnesium's Influence on the mTOR Signaling Pathway:

Conclusion

This compound serves as a valuable source of magnesium for research applications, offering potentially higher bioavailability compared to inorganic salts. Its role in fundamental cellular processes, such as the mTOR signaling pathway, makes it a compound of interest for studies in muscle physiology, neurology, and the management of conditions associated with magnesium deficiency. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust scientific investigations into the multifaceted roles of magnesium in health and disease. Further research, particularly human clinical trials focusing on the pharmacokinetics of this compound, will be crucial for fully elucidating its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. Effects of Magnesium on Chronic Fatigue Syndrome (CFS) and Fatigue [viveenergymedicine.com]

- 6. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. [PDF] Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Red blood cell magnesium and chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium Influences Membrane Fusion during Myogenesis by Modulating Oxidative Stress in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

The Double-Edged Sword: A Technical Examination of DL-Aspartic Acid Hemimagnesium Salt and its Potential Neuroprotective Profile

For Immediate Release

[City, State] – [Date] – A comprehensive technical whitepaper released today offers a deep dive into the potential neuroprotective properties of DL-Aspartic acid hemimagnesium salt, a compound of growing interest to the scientific community. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the complex interplay between the neuroprotective potential of magnesium and the excitatory nature of aspartic acid, both constituents of this unique salt.

The whitepaper synthesizes existing preclinical and clinical data on the individual components to extrapolate the potential mechanisms of action, therapeutic windows, and experimental considerations for this compound in the context of neurological health.

Executive Summary

This compound presents a fascinating paradox in neuropharmacology. It delivers magnesium, a well-documented neuroprotective agent known for its N-methyl-D-aspartate (NMDA) receptor blocking capabilities, alongside DL-aspartic acid, an excitatory amino acid that can itself induce excitotoxicity at elevated concentrations.[1][2] This whitepaper explores the theoretical neuroprotective profile of this compound, postulating that its efficacy hinges on a delicate balance between providing neuroprotective magnesium ions and avoiding aspartate-induced excitotoxicity. The document outlines the critical role of the NMDA receptor in neuronal function and dysfunction, details potential signaling pathways, and provides a framework for future experimental investigation.

The Core Components: A Dichotomy of Action

Magnesium: The Neuroprotective Cation

Magnesium is an essential cation with a pivotal role in numerous physiological processes, including the regulation of neuronal excitability.[3] Its primary neuroprotective mechanism is the voltage-dependent blockade of the NMDA receptor ion channel.[3][4] By physically occluding the channel at resting membrane potential, magnesium prevents excessive calcium (Ca²⁺) influx, a key trigger of excitotoxic neuronal death.[4][5] Preclinical studies have consistently demonstrated the neuroprotective effects of magnesium administration in various models of neurological injury, including stroke and traumatic brain injury.[1][6] However, translating these findings to clinical success has been challenging, with some studies showing limited efficacy in humans, potentially due to issues with bioavailability and blood-brain barrier penetration.[7][8]

DL-Aspartic Acid: An Endogenous Excitatory Neurotransmitter

Aspartic acid, in its L- and D-isomeric forms, is an endogenous excitatory amino acid that acts as an agonist at the NMDA receptor.[2][4][9] While essential for normal synaptic transmission, excessive activation of NMDA receptors by agonists like aspartate and glutamate leads to a pathological process known as excitotoxicity.[2][5] This process is characterized by uncontrolled Ca²⁺ entry, mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal apoptosis.[2] Studies have shown that high concentrations of L-aspartate can be neurotoxic to cultured neurons.[10]

The NMDA Receptor: The Central Hub of Activity

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4] However, its overactivation is a central mechanism in the pathophysiology of numerous acute and chronic neurological disorders. The NMDA receptor has distinct binding sites for agonists like glutamate and aspartate, and a blocking site within the ion channel for magnesium. The interplay between these components at the NMDA receptor is central to the potential neuroprotective or neurotoxic effects of this compound.

References

- 1. Magnesium reduces N-methyl-D-aspartate (NMDA)-mediated brain injury in perinatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Various facets of excitotoxicity [explorationpub.com]

- 3. The Role of Magnesium in Neurological Disorders | MDPI [mdpi.com]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Magnesium neuroprotection is limited in humans with acute brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing DL-Aspartic Acid Hemimagnesium Salt Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid, a non-essential amino acid, plays a crucial role in various cellular processes, including the biosynthesis of proteins and nucleotides, and as a metabolite in the urea and Krebs cycles.[1] Magnesium is an essential ion that acts as a cofactor for over 300 enzymes, including those involved in ATP synthesis and utilization, DNA and RNA synthesis, and maintaining the stability of polyphosphate compounds.[2] The hemimagnesium salt of DL-Aspartic acid serves as a convenient supplement to deliver both of these vital components to cells in culture. Proper preparation of a sterile, stable stock solution is critical for ensuring experimental reproducibility and optimal cell health. These application notes provide a detailed protocol for the preparation of a stock solution of DL-Aspartic acid hemimagnesium salt for use in cell culture.

Key Applications in Cell Culture:

-

Nutrient Supplementation: Provides essential aspartic acid and magnesium to support robust cell growth, proliferation, and viability, particularly in demanding applications like high-density cultures or for fastidious cell lines.[1][3]

-

Metabolic Studies: Facilitates research into cellular energy metabolism, including the Krebs cycle and the malate-aspartate shuttle.[1]

-

Enhanced Protein Production: Supports increased protein synthesis, which is beneficial for applications such as antibody production in hybridoma cultures.[1]

-

Neuroscience Research: D-aspartic acid, one of the isomers in the DL-mixture, is known to act as a neurotransmitter and neuromodulator, making this supplement relevant for neuronal cell culture studies.

Quantitative Data Summary

For ease of reference, the key quantitative data for the preparation of a this compound stock solution are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | This compound | [4][5] |

| CAS Number | 1187-91-3 | [4] |

| Molecular Formula | C₄H₅MgNO₄ | [5] |

| Molecular Weight | 155.39 g/mol | [4][5] |

| Recommended Solvent | Cell Culture Grade Water or Phosphate-Buffered Saline (PBS) | Inferred from general amino acid solubility and cell culture practices. |

| Recommended Stock Concentration | 100 mM | Based on common concentrations for amino acid supplements in cell culture.[6] |

| Sterilization Method | Sterile Filtration (0.22 µm filter) | Inferred as the safest method to avoid degradation of the amino acid. |

| Storage Temperature | 2-8°C | [7] |

| Recommended Aliquot Volume | 1-5 mL | General laboratory best practice to avoid repeated freeze-thaw cycles and contamination. |

| Shelf Life of Stock Solution | Up to 2 months at 2-8°C | Based on general stability of amino acid solutions.[7][8] |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound.

Materials:

-

This compound (powder)

-

Cell culture grade water or sterile PBS

-

Sterile 50 mL conical tubes

-

Sterile serological pipettes

-

0.22 µm sterile syringe filter

-

Sterile syringes (appropriate size for the volume to be filtered)

-

Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate the required mass:

-

To prepare 50 mL of a 100 mM stock solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.05 L x 155.39 g/mol = 0.777 g

-

-

-

Dissolution:

-

In a sterile 50 mL conical tube, add the calculated mass (0.777 g) of this compound powder.

-

Add approximately 40 mL of cell culture grade water or sterile PBS to the conical tube.

-

Cap the tube tightly and vortex or gently agitate at room temperature until the powder is completely dissolved. The solution should be clear and free of any particulates. Gentle warming to 37°C may aid in dissolution if necessary.

-

-

Volume Adjustment:

-

Once the powder is fully dissolved, add cell culture grade water or sterile PBS to bring the final volume to 50 mL.

-

Invert the tube several times to ensure the solution is homogenous.

-

-

Sterilization:

-

Aseptically attach a 0.22 µm sterile syringe filter to a sterile syringe of an appropriate volume.

-

Draw the prepared solution into the syringe.

-

Carefully dispense the solution through the filter into a new sterile 50 mL conical tube. This step should be performed in a laminar flow hood to maintain sterility.

-

-

Aliquoting and Storage:

-

Using a sterile serological pipette, aliquot the sterilized stock solution into smaller, working volumes (e.g., 1-5 mL) in sterile, nuclease-free microcentrifuge tubes or cryovials.

-

Label each aliquot clearly with the name of the compound, concentration (100 mM), preparation date, and your initials.

-

Store the aliquots at 2-8°C for up to 2 months. Avoid repeated freeze-thaw cycles.

-

Signaling Pathway and Experimental Workflow

The Malate-Aspartate Shuttle

Aspartate is a key component of the malate-aspartate shuttle, a crucial metabolic pathway that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[2][9][10] This process is essential for cellular energy production. The following diagram illustrates the key steps of this shuttle.

Caption: The Malate-Aspartate Shuttle transfers reducing equivalents across the inner mitochondrial membrane.

Experimental Workflow for Stock Solution Preparation

The logical flow for preparing the this compound stock solution is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adpcollege.ac.in [adpcollege.ac.in]

- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C4H5MgNO4 | CID 60145876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cell Culture Media Supplements | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. Malate-aspartate shuttle [medbox.iiab.me]

- 10. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Aspartic Acid Hemimagnesium Salt in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid hemimagnesium salt is a racemic mixture of the magnesium salt of aspartic acid, an amino acid that serves as a substrate for various enzymes. This compound is a convenient reagent for enzyme kinetics assays as it provides both the aspartate substrate and magnesium ions, which can act as a cofactor for certain enzymes. These application notes provide detailed protocols and data for the use of this compound in studying enzyme kinetics, with a focus on D-amino acid aminotransferase (D-AAT) as an exemplary enzyme.

Application: Substrate for D-Amino Acid Aminotransferase (D-AAT)

DL-Aspartic acid serves as a substrate for D-amino acid aminotransferase (D-AAT), an enzyme that catalyzes the transfer of an amino group from a D-amino acid to a keto acid. In the presence of a suitable amino group acceptor such as pyruvate, the D-aspartate component of the racemic mixture is converted to oxaloacetate, while pyruvate is converted to D-alanine. The L-aspartate in the mixture remains inert in this specific enzymatic reaction.[1]

Enzymatic Reaction

D-Aspartic Acid + Pyruvate <-- D-AAT --> Oxaloacetate + D-Alanine

Data Presentation

The following table summarizes key quantitative data for enzyme kinetics using aspartic acid as a substrate.

| Enzyme | Substrate | Co-substrate | Km | Optimal pH | Optimal Temperature | Reference |

| D-Amino Acid Aminotransferase (D-AAT) | D-Aspartic Acid | Pyruvate | 4.38 mM | 6.0 - 9.5 | 40 - 70°C | [1] |

| L-Aspartate-β-decarboxylase | L-Aspartic Acid | - | - | ~6.0 | 37°C |

Experimental Protocols

Protocol 1: Kinetic Analysis of D-Amino Acid Aminotransferase (D-AAT) using this compound

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of D-AAT. The reaction progress is monitored by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).

Materials:

-

This compound

-

D-Amino Acid Aminotransferase (D-AAT)

-

Pyruvate

-

Malate Dehydrogenase (MDH)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

This compound stock solution (100 mM): Dissolve the appropriate amount of this compound in potassium phosphate buffer. Adjust the pH to 7.5 if necessary.

-

Pyruvate stock solution (50 mM): Dissolve sodium pyruvate in potassium phosphate buffer.

-

NADH stock solution (10 mM): Dissolve NADH in potassium phosphate buffer. Store protected from light.

-

MDH solution: Prepare a solution of MDH in potassium phosphate buffer at a concentration of ~10 units/mL.

-

-

Assay Mixture Preparation (for a 1 mL reaction volume):

-

In a cuvette, combine:

-

800 µL of 50 mM potassium phosphate buffer (pH 7.5)

-

100 µL of 50 mM pyruvate solution (final concentration 5 mM)

-

20 µL of 10 mM NADH solution (final concentration 0.2 mM)

-

10 µL of MDH solution (final concentration ~0.1 units/mL)

-

Varying concentrations of this compound solution (e.g., from 0.5 mM to 10 mM final concentration). Add the corresponding volume of the 100 mM stock solution.

-

Add potassium phosphate buffer to bring the volume to 980 µL.

-

-

-

Enzyme Reaction Initiation:

-

Equilibrate the assay mixture at the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding 20 µL of a pre-diluted D-AAT enzyme solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate concentrations ([D-Aspartate]). Note that the concentration of D-aspartate is half the concentration of the added this compound.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the kinetic analysis of D-AAT.

Enzymatic Reaction Pathway

Caption: D-AAT catalyzed transamination of D-Aspartic Acid.

References

Application Notes and Protocols for the Incorporation of Aspartic Acid Residues in Peptide Synthesis

Introduction

The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge for peptide chemists due to the propensity of the Asp side chain to undergo an intramolecular cyclization reaction, leading to the formation of an aspartimide intermediate. This side reaction can result in the formation of unwanted byproducts, including α- and β-peptides and racemized products, which complicates the purification process and reduces the overall yield of the desired peptide.[1][2] While the direct application of DL-Aspartic acid hemimagnesium salt in routine peptide synthesis is not extensively documented in the literature, theoretical studies have suggested a catalytic role for magnesium ions in peptide bond formation.[3] This document provides a detailed overview of the challenges associated with the incorporation of aspartic acid in peptide synthesis and outlines effective strategies and protocols to mitigate these issues.

Application Notes

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that can occur during solid-phase peptide synthesis (SPPS), particularly during the Fmoc-deprotection step, which is typically carried out using a piperidine solution.[1][2] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This is followed by a nucleophilic attack of the resulting anion on the carbonyl carbon of the Asp side-chain ester, leading to the formation of a five-membered succinimide ring (aspartimide).[1]

The formation of the aspartimide intermediate is problematic for several reasons:

-

Formation of β-peptides: The aspartimide ring can be opened by a nucleophile (e.g., piperidine or water) at either the α- or β-carbonyl group, leading to the formation of a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone continues from the side chain of the aspartic acid.[1][2]

-

Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization under basic conditions, which can lead to the formation of D-aspartyl peptides.[1]

-

Difficult Purification: The byproducts resulting from aspartimide formation often have similar physicochemical properties to the target peptide, making their separation by chromatography challenging.[2]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[2]

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to minimize or suppress aspartimide formation during Fmoc-SPPS:

-

Modification of Fmoc Deprotection Conditions:

-

Addition of an Acid: The addition of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can reduce the basicity of the medium and thereby suppress the rate of aspartimide formation.[4][5]

-

Use of a Weaker Base: Replacing piperidine with a weaker base, such as piperazine, has been shown to be effective in reducing aspartimide formation.[5]

-

-

Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulky ester protecting groups on the side chain of the aspartic acid, such as the 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmpe) esters, can sterically hinder the intramolecular cyclization reaction.

-

Backbone Protection: The most effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue C-terminal to the aspartic acid.[4][5] This is typically achieved by incorporating a dipeptide unit containing a 2,4-dimethoxybenzyl (Dmb) or a 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine nitrogen in an Asp-Gly sequence.[4][5] These protecting groups are labile to the final trifluoroacetic acid (TFA) cleavage.

Potential Role of Magnesium Ions in Peptide Synthesis

A theoretical study using ab initio Hartree-Fock molecular orbital methods has investigated the role of magnesium cations (Mg²⁺) as a catalyst in a model reaction for peptide bond formation between glycine and ammonia.[3] The study found that the presence of Mg²⁺ substantially decreases the free energies of activation for both two-step and concerted reaction mechanisms.[3] The catalytic effect is attributed to the stabilization of the transition states and the intermediate by the magnesium ion, which neutralizes the developing negative charge on the electrophile and forms a conformationally flexible five-membered chelate ring structure.[3]

While these findings are based on a computational model and do not represent a standard application of this compound in peptide synthesis, they suggest a potential area for future research. It is conceivable that the presence of magnesium ions could influence the kinetics of peptide coupling reactions and potentially modulate side reactions, although this has yet to be demonstrated experimentally in the context of modern peptide synthesis.

Quantitative Data

The following table summarizes the relative effectiveness of different strategies in reducing aspartimide formation. The data is compiled from various sources and is intended to provide a general comparison. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

| Strategy | Reagents/Modifications | Relative Reduction in Aspartimide Formation | Reference(s) |

| Modified Deprotection | 20% Piperidine in DMF with 0.1 M HOBt | Significant Reduction | [4][5] |

| 20% Piperazine in DMF | Significant Reduction | [5] | |

| Steric Hindrance | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(ODmpe)-OH | Moderate to Significant Reduction | |

| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | Complete Suppression | [4][5] |

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines a general procedure for manual Fmoc-SPPS.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Repeat:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 2: Minimizing Aspartimide Formation during Fmoc-SPPS

This protocol incorporates strategies to suppress aspartimide formation when incorporating an aspartic acid residue.

1. Synthesis up to the Aspartic Acid Residue:

-

Synthesize the peptide chain up to the residue preceding the aspartic acid using the standard protocol (Protocol 1).

2. Incorporation of the Aspartic Acid Residue:

-

Option A: Using a Dmb-protected Dipeptide (for Asp-Gly sequences):

-

Couple the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide using the standard coupling protocol (Protocol 1, step 3).

-

-

Option B: Using a Sterically Hindered Aspartic Acid Derivative:

-

Couple the sterically hindered Fmoc-Asp(OR)-OH (where R is a bulky protecting group) using the standard coupling protocol.

-

3. Subsequent Fmoc Deprotection (Crucial Step):

-

After coupling the aspartic acid residue (or the dipeptide), perform the next Fmoc deprotection using a modified deprotection solution:

-

Use a solution of 20% piperidine in DMF containing 0.1 M HOBt.

-

Alternatively, use a solution of 20% piperazine in DMF.

-

-

Follow the deprotection procedure as outlined in Protocol 1, step 2.

4. Continue Peptide Synthesis:

-

Continue with the synthesis of the remaining peptide sequence using the standard protocol. It is advisable to continue using the modified deprotection conditions for a few residues after the aspartic acid, especially if the subsequent residues are also known to promote aspartimide formation.

5. Cleavage and Work-up:

-

Follow the standard final deprotection and cleavage procedure (Protocol 1, step 5).

Visualizations

Caption: Mechanism of Aspartimide Formation in Peptide Synthesis.

Caption: Workflow for Preventing Aspartimide Formation.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Quantum chemical studies of a model for peptide bond formation. 3. Role of magnesium cation in formation of amide and water from ammonia and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

Application Notes and Protocols: DL-Aspartic Acid Hemimagnesium Salt in Defined Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemically defined media offer significant advantages in cell culture by providing a completely characterized environment, leading to enhanced reproducibility and consistency in experimental and bioproduction settings. The supplementation of these media with specific components can further optimize cell growth, viability, and productivity for various cell lines. DL-Aspartic acid hemimagnesium salt is a compound that provides both aspartic acid and magnesium, two crucial components for cellular metabolism and proliferation.

Aspartic acid, a non-essential amino acid, is a vital precursor for the synthesis of other amino acids and nucleotides, making it particularly important for rapidly dividing cells. It also plays a key role in the citric acid (Krebs) cycle, contributing to cellular energy production. Magnesium is an essential divalent cation involved in numerous enzymatic reactions, including those in DNA and protein synthesis. It is also critical for maintaining the stability of cellular membranes and as a cofactor for ATP.

These application notes provide a comprehensive guide to the use of this compound as a component in defined media for specific cell lines, including recommended concentration ranges, detailed experimental protocols for evaluation, and insights into its potential impact on cellular pathways.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound can vary depending on the specific cell line and the basal medium formulation. The following table provides a summary of typical concentrations of L-aspartic acid and magnesium in commonly used cell culture media, which can serve as a starting point for optimization studies.

| Component | Basal Medium | Typical Concentration (mg/L) | Molar Concentration (mM) |

| L-Aspartic Acid | RPMI-1640 | 20 | ~0.15[1][2] |

| L-Aspartic Acid | DMEM (High Glucose) | Not explicitly quantified in snippets, but present | - |

| Magnesium Sulfate (anhydrous) | RPMI-1640 | 48.84 | ~0.41[2] |

| Magnesium Sulfate (anhydrous) | DMEM (High Glucose) | 97.67 | ~0.81[3] |

Based on these values, a starting concentration range for supplementing this compound in a defined medium can be proposed. The molecular weight of this compound (C₈H₁₂MgN₂O₈) is approximately 288.5 g/mol .

Proposed Starting Concentration Range for this compound:

| Concentration Level | This compound (mg/L) | Approximate Aspartic Acid (mM) | Approximate Magnesium (mM) |

| Low | 43 | ~0.3 | ~0.15 |

| Medium | 86 | ~0.6 | ~0.3 |

| High | 144 | ~1.0 | ~0.5 |

Note: These are suggested starting ranges. Empirical testing is crucial to determine the optimal concentration for each specific cell line and application.

Experimental Protocols

Protocol for Preparation of Supplemented Defined Medium

This protocol describes the preparation of a chemically defined cell culture medium supplemented with this compound.

Materials:

-

Chemically defined basal medium (powder or 1x liquid)

-

This compound (cell culture grade)

-

WFI (Water for Injection) quality water

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

-

pH meter

-

Stir plate and stir bar

Procedure:

-

Reconstitution of Basal Medium (if applicable): If using a powdered basal medium, dissolve the powder in WFI quality water according to the manufacturer's instructions.

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound (e.g., 100x or 1000x) in WFI quality water.

-

For example, to make a 100x stock for the "Medium" starting concentration (86 mg/L), dissolve 860 mg of the salt in 100 mL of WFI water.

-

Gently warm and stir the solution to ensure complete dissolution.

-

-

Supplementation of Medium:

-

Aseptically add the required volume of the this compound stock solution to the basal medium to achieve the desired final concentration.

-

For a 1:100 dilution, add 10 mL of the 100x stock solution to 990 mL of basal medium.

-

-

pH Adjustment:

-

Measure the pH of the supplemented medium.

-

If necessary, adjust the pH to the desired range for your cell line (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

-

-

Sterile Filtration:

-

Sterilize the final supplemented medium by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

-

Storage:

-

Store the supplemented medium at 2-8°C, protected from light.

-

Protocol for Adapting a Cell Line to a New Defined Medium

This protocol outlines the sequential adaptation of an adherent or suspension cell line to a new chemically defined medium containing this compound. This is particularly relevant for cells previously cultured in serum-containing media.

Materials:

-

Healthy, actively growing cell culture in the original medium

-

Original cell culture medium (serum-containing or serum-free)

-

New defined medium supplemented with this compound

-

Appropriate cell culture flasks or plates

-

Centrifuge (for suspension cells)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Initial Seeding:

-

Start with a healthy culture with >90% viability.

-

Seed cells at a slightly higher density than usual in a mixture of 75% original medium and 25% new supplemented medium.

-

-

Subsequent Passages:

-

Monitor cell growth and viability.

-

When the cells reach the desired confluency (for adherent cells) or density (for suspension cells), subculture them into a new flask with a 50:50 mixture of the original and new medium.

-

Continue this gradual adaptation process, increasing the percentage of the new medium in subsequent passages (e.g., 25:75, then 0:100).

-